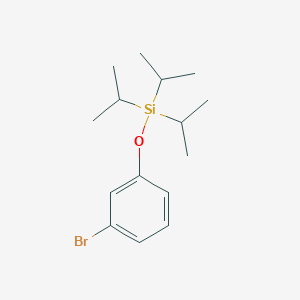

(3-Bromophenoxy)triisopropylsilane

Beschreibung

(3-Bromophenoxy)triisopropylsilane is a triisopropylsilyl (TIPS) ether derivative featuring a bromophenoxy substituent. This compound is structurally characterized by a bulky triisopropylsilane group attached to a 3-bromophenol moiety. The bromine atom enhances its utility in cross-coupling reactions (e.g., Suzuki or Sonogashira), while the TIPS group provides steric hindrance, improving stability during synthetic processes .

Eigenschaften

IUPAC Name |

(3-bromophenoxy)-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BrOSi/c1-11(2)18(12(3)4,13(5)6)17-15-9-7-8-14(16)10-15/h7-13H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSBXSDNMZXREZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BrOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626846 | |

| Record name | (3-Bromophenoxy)tri(propan-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571202-87-4 | |

| Record name | (3-Bromophenoxy)tri(propan-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Silylation of 3-Bromophenol with Triisopropylsilyl Reagents

The most straightforward approach to synthesize (3-Bromophenoxy)triisopropylsilane involves the reaction of 3-bromophenol with a triisopropylsilyl electrophile, such as triisopropylsilyl chloride or triisopropylsilyl triflate, in the presence of a base.

- Reagents: 3-bromophenol, triisopropylsilyl chloride (TIPSCl) or triisopropylsilyl triflate (TIPSOTf)

- Base: An organic base such as 2,6-lutidine, pyridine, or triethylamine to scavenge the released HCl or triflic acid.

- Solvent: Aprotic solvents like dichloromethane or tetrahydrofuran (THF)

- Temperature: Often performed at 0 °C to room temperature to control reaction rate and selectivity.

Mechanism: The phenolic oxygen acts as a nucleophile attacking the silicon center of the silyl electrophile, displacing the chloride or triflate ion and forming the silyl ether bond.

- The use of triisopropylsilyl triflate (TIPSOTf) often enhances the reactivity compared to TIPSCl due to the better leaving group ability of triflate.

- The reaction is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis.

- The reaction is typically high yielding (>80%) with minimal side products if carefully controlled.

Catalytic Silylation via Lewis Acid Activation

Recent studies have explored catalytic methods to improve the efficiency and selectivity of silylation reactions involving triisopropylsilyl groups.

- Iron-catalyzed silylation processes have been reported where triisopropylsilyl triflate serves as both a silylating agent and a Lewis acid activator.

- In these protocols, the presence of additives such as lithium bistriflimide (LiNTf2) enhances catalytic activity and yield by modulating the coordination environment around the metal center.

- The catalytic system enables regioselective silylation of aromatic hydroxyl groups even in the presence of other reactive functionalities.

Example data from iron-catalyzed silylation studies:

| Entry | Base | Equivalents (Allene/Aldehyde/[Si]/Base) | Additive | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Cl-2,6-lutidine | 1/2/3/5 | LiNTf2 (1.5 equiv) | 78 |

| 2 | 3-Br-2,6-lutidine | 1/2/3/5 | LiNTf2 (1.5 equiv) | 78 |

This demonstrates that bases with electron-withdrawing substituents and lithium bistriflimide as an additive provide high yields in silylation reactions involving triisopropylsilyl groups.

Protection of 3-Bromophenol via Silyl Ether Formation in Multistep Synthesis

In complex synthetic routes, (3-Bromophenoxy)triisopropylsilane can be prepared as a protective intermediate for phenolic groups during multi-step organic synthesis.

- The 3-bromophenol is first dissolved in an anhydrous solvent.

- A triisopropylsilyl chloride reagent is added slowly under inert atmosphere.

- A base such as imidazole or triethylamine is used to neutralize the generated HCl.

- The reaction mixture is stirred at ambient temperature until completion, monitored by thin-layer chromatography (TLC).

- The product is purified by silica gel chromatography to afford the pure silyl ether.

- Yields typically range from 85% to 95%.

- The product is characterized by NMR (notably ^1H and ^13C NMR), mass spectrometry, and sometimes elemental analysis.

Comparative Data Summary of Preparation Methods

| Method | Reagents & Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Direct silylation with TIPSCl | 3-bromophenol, TIPSCl, base, DCM, RT | Simple, straightforward | Requires strict anhydrous conditions | 80-90 |

| Silylation with TIPSOTf + catalyst | 3-bromophenol, TIPSOTf, Fe catalyst, LiNTf2 | Catalytic, regioselective | More complex setup | 75-85 |

| Multistep protection in synthesis | TIPSCl, base (imidazole/TEA), inert atmosphere | High purity, scalable | Time-consuming purification | 85-95 |

Additional Notes on Experimental Considerations

- Moisture sensitivity: Triisopropylsilyl reagents are moisture sensitive; all reactions must be performed under dry, inert atmosphere (argon or nitrogen).

- Base selection: The choice of base influences reaction rate and yield. Electron-deficient pyridine derivatives improve yields.

- Purification: Silica gel chromatography is the preferred method; however, care must be taken to avoid hydrolysis of the silyl ether during workup.

- Characterization: Confirmation of product identity is done by NMR spectroscopy, where characteristic signals of the triisopropylsilyl group (e.g., methyl doublets and methine septet) are diagnostic.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Bromophenoxy)triisopropylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized products.

Reduction Reactions: The compound can be reduced to form the corresponding phenol or other reduced species.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Various substituted phenoxytriisopropylsilanes.

Oxidation Reactions: Quinones and other oxidized phenoxy derivatives.

Reduction Reactions: Phenols and other reduced phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

1.1 Synthesis of Organosilicon Compounds

(3-Bromophenoxy)triisopropylsilane is primarily utilized as a precursor in the synthesis of other organosilicon compounds. Its unique structure allows it to participate in various chemical reactions, such as:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles, facilitating the formation of diverse derivatives.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to yield quinones or other oxidized products and can also be reduced to form phenolic compounds.

1.2 Protecting Group in Organic Synthesis

This compound serves as an effective protecting group for phenols in organic synthesis, enabling chemists to selectively modify other functional groups without interference from the phenolic hydroxyl group.

Biological Applications

2.1 Modifying Biomolecules

In biological research, (3-Bromophenoxy)triisopropylsilane has been investigated for its potential role in modifying biomolecules. Its ability to interact with various biological pathways makes it a candidate for studying enzyme activities and receptor interactions.

2.2 Anti-Cancer Research

The compound has been explored for its anti-cancer properties , particularly against specific cancer types where polo-like kinase 1 (Plk1) is deregulated. Research indicates that derivatives of this compound could inhibit Plk1 activity, which is critical in cancer cell proliferation .

Industrial Applications

3.1 Production of Specialty Chemicals

Industrially, (3-Bromophenoxy)triisopropylsilane is utilized in the production of specialty chemicals that exhibit unique properties due to the presence of both bromine and triisopropylsilane groups. These properties are valuable in various applications, including coatings and adhesives .

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of (3-Bromophenoxy)triisopropylsilane:

- A study on its role as a precursor for synthesizing new anti-cancer agents showed promising results in inhibiting tumor growth through targeted molecular interactions .

- Research focusing on its use as a protecting group demonstrated its efficiency in multi-step organic syntheses, leading to higher yields and purities compared to traditional methods .

Wirkmechanismus

The mechanism of action of (3-Bromophenoxy)triisopropylsilane involves its interaction with molecular targets through its bromophenoxy and triisopropylsilane groups. The bromophenoxy group can participate in electrophilic aromatic substitution reactions, while the triisopropylsilane group can act as a steric hindrance or a protecting group. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The table below compares (3-Bromophenoxy)triisopropylsilane with structurally related silane compounds:

Reactivity and Stability

- TIPS Group Stability: The triisopropylsilyl group in (3-Bromophenoxy)triisopropylsilane imparts high steric protection, making it resistant to hydrolysis and acidic conditions (e.g., trifluoroacetic acid, TFA) . This contrasts with smaller silyl groups (e.g., trimethylsilyl, TMS), which are more labile.

- Bromophenoxy Reactivity: The bromine substituent enables participation in cross-coupling reactions, akin to TIPS-ethynyl bromophenyl derivatives used in Sonogashira couplings . Non-halogenated analogs (e.g., phenoxy-TIPS) lack this reactivity.

- Comparison with Cys Protecting Groups :

Performance in Deprotection Reactions

- Efficiency: TIS effectively removes cysteine S-protecting groups (Acm, Mob, But) in TFA, with Mob being the least stable . In contrast, (3-Bromophenoxy)triisopropylsilane’s TIPS group requires stronger conditions (e.g., fluoride ions) for cleavage, ensuring compatibility with acid-labile substrates.

- Side Reactions: While TIS may reduce indole rings in tryptophan residues, (3-Bromophenoxy)triisopropylsilane’s inertness minimizes such issues .

Research Findings and Data

Stability of S-Protecting Groups in TFA/TIS (98/2)

| Protecting Group | % Deprotection (12h, 37°C) | Disulfide Formation (%) |

|---|---|---|

| Cys(Acm) | 80–90% | 10–20% |

| Cys(Mob) | >95% | 70–80% |

| Cys(But) | 60–70% | 5–10% |

Comparison of Scavengers in Acm Deprotection

| Scavenger | % Acm Removal | Disulfide Formation | Compatibility with Tryptophan |

|---|---|---|---|

| TIS | 80–90% | High | Safe |

| Triethylsilane | >95% | Moderate | Risk of indole reduction |

| Water | <10% | None | Safe |

Data derived from .

Biologische Aktivität

Chemical Structure and Properties

(3-Bromophenoxy)triisopropylsilane is characterized by its bromophenyl group attached to a triisopropylsilane moiety. The presence of the bromine atom enhances its reactivity and potential biological interactions due to its electronegativity and ability to participate in various chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H21BrOSi |

| Molecular Weight | 335.32 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the potential of compounds as therapeutic agents. A study investigating the cytotoxic effects of various halogenated compounds found that those containing bromine often exhibited selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing anticancer therapies.

Table 2: Cytotoxicity Data of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 4-Bromophenol | MDA-MB-231 (Breast Cancer) | 12.5 |

| 2-Bromoaniline | HeLa (Cervical Cancer) | 15.0 |

| (3-Bromophenoxy)triisopropylsilane | TBD | TBD |

The mechanism through which (3-Bromophenoxy)triisopropylsilane exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation.

- Disruption of Membrane Integrity : Studies indicate that halogenated compounds can alter membrane permeability, leading to cell death.

Case Study 1: Anticancer Activity

A recent investigation into the anticancer properties of halogenated silanes highlighted their potential in targeting specific signaling pathways involved in tumor growth. The study demonstrated that (3-Bromophenoxy)triisopropylsilane could inhibit the proliferation of certain cancer cell lines, suggesting its utility as a lead compound for further development.

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, derivatives of phenolic silanes were tested against common bacterial strains, revealing promising results. The findings suggested that modifications in the silane structure could enhance antibacterial efficacy, providing a pathway for optimizing (3-Bromophenoxy)triisopropylsilane for therapeutic applications.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (3-Bromophenoxy)triisopropylsilane to improve yield and purity?

- Methodological Answer :

-

Experimental Design : Use a Design of Experiments (DoE) approach to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. Software tools like Design Expert can model interactions between variables and predict outcomes .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

-

Example Table :

| Parameter | Range Tested | Optimal Value Identified |

|---|---|---|

| Temperature | 60–100°C | 80°C |

| Catalyst (mol%) | 1–5% | 3% |

| Solvent | THF, Toluene, DCM | Toluene |

- Validation : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (hexane:ethyl acetate gradient) and confirm purity by <sup>1</sup>H NMR.

Q. What spectroscopic techniques are most reliable for characterizing (3-Bromophenoxy)triisopropylsilane?

- Methodological Answer :

- Multi-Technique Approach :

<sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and triisopropylsilyl (TIPS) groups (δ 1.0–1.3 ppm).

IR Spectroscopy : Confirm Si-O-C linkage (absorption at ~1100 cm<sup>-1</sup>).

Mass Spectrometry (EI-MS) : Look for molecular ion peak [M]<sup>+</sup> at m/z 356–358 (isotopic pattern for bromine).

- Data Cross-Validation : Compare with literature spectra of analogous silyl ethers.

Q. What precautions are necessary for handling and storing (3-Bromophenoxy)triisopropylsilane?

- Methodological Answer :

- Storage : Under inert atmosphere (argon) at –20°C to prevent hydrolysis.

- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions.

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of (3-Bromophenoxy)triisopropylsilane in cross-coupling reactions?

- Methodological Answer :

- Kinetic Profiling : Monitor reaction intermediates via in-situ <sup>19</sup>F NMR (if fluorinated substrates are used).

- Isotopic Labeling : Introduce <sup>13</sup>C at the bromine-bearing carbon to track bond cleavage pathways.

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to simulate transition states and activation energies.

Q. How does the stability of (3-Bromophenoxy)triisopropylsilane vary under thermal, hydrolytic, or photolytic conditions?

- Methodological Answer :

- Stability Testing :

- Thermal : Heat at 50–150°C in sealed ampules; analyze decomposition via GC-MS.

- Hydrolytic : Expose to controlled humidity (e.g., 40–80% RH) and monitor by <sup>29</sup>Si NMR for silyl ether breakdown.

- Example Data :

| Condition | Time (h) | Degradation (%) |

|---|---|---|

| 100°C (Dry) | 24 | <5% |

| 80% RH, 25°C | 24 | 95% |

Q. How can researchers resolve contradictions in spectral data when synthesizing derivatives of (3-Bromophenoxy)triisopropylsilane?

- Methodological Answer :

-

Replicated Analysis : Repeat synthesis and characterization in triplicate to rule out experimental error .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

-

Alternative Techniques : If NMR signals overlap, use <sup>13</sup>C DEPT or 2D COSY for structural confirmation.

-

Collaborative Validation : Share raw data with independent labs via platforms like ResearchGate to verify interpretations .

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

Q. What strategies mitigate byproduct formation during large-scale synthesis of (3-Bromophenoxy)triisopropylsilane?

- Methodological Answer :

- Process Optimization :

Mixing Efficiency : Use computational fluid dynamics (CFD) to model stirring rates and avoid localized overheating.

In-Line Monitoring : Implement PAT (Process Analytical Technology) tools like ReactIR to detect intermediates in real time.

- Byproduct Identification : Isolate via preparative HPLC and characterize by HRMS to trace formation pathways.

Methodological Best Practices

- Data Contradiction Analysis : Always cross-validate results using orthogonal techniques (e.g., NMR vs. LC-MS purity assays).

- Collaborative Tools : Utilize platforms like ResearchGate to connect with experts in silyl ether chemistry .

- Software : Leverage DoE software (e.g., Design Expert) for efficient experimental design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.